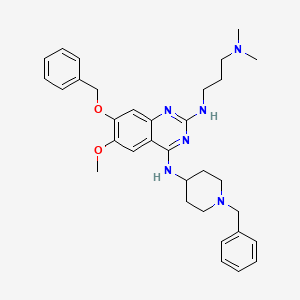
(2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol” is a complex organic molecule that features a purine base attached to a modified sugar moiety. This type of compound is often found in nucleoside analogs, which are used in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such compounds typically involves the following steps:
Formation of the Purine Base: The purine base, 2,6-diaminopurine, can be synthesized through a series of reactions starting from simpler precursors like guanine or adenine.
Attachment to the Sugar Moiety: The purine base is then attached to a sugar moiety, such as a ribose or deoxyribose derivative. This step often involves glycosylation reactions.
Modification of the Sugar Moiety: The sugar moiety is further modified to introduce functional groups like hydroxymethyl and methoxyethoxy. This can be achieved through selective protection and deprotection steps, followed by functional group transformations.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques like chromatography and crystallization are used for purification.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine base or the sugar moiety, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine base or the sugar moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives.
科学研究应用
Chemistry
In chemistry, such compounds are used as building blocks for the synthesis of more complex molecules. They serve as intermediates in the preparation of nucleoside analogs and other bioactive compounds.
Biology
In biology, these compounds are studied for their interactions with enzymes and nucleic acids. They can act as inhibitors or substrates for various biological processes.
Medicine
In medicine, nucleoside analogs are used as antiviral and anticancer agents. They interfere with the replication of viral DNA or the proliferation of cancer cells.
Industry
In industry, these compounds are used in the production of pharmaceuticals and as research tools in drug development.
作用机制
The mechanism of action of such compounds often involves their incorporation into DNA or RNA, where they interfere with normal nucleic acid function. They can inhibit enzymes like DNA polymerase or reverse transcriptase, leading to the termination of DNA synthesis.
相似化合物的比较
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral drug.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
The uniqueness of the compound “(2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol” lies in its specific structural modifications, which may confer unique biological activity or pharmacokinetic properties compared to other nucleoside analogs.
属性
分子式 |
C13H20N6O5 |
|---|---|
分子量 |
340.34 g/mol |
IUPAC 名称 |
(2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol |
InChI |
InChI=1S/C13H20N6O5/c1-22-2-3-23-9-8(21)6(4-20)24-12(9)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8?,9+,12-/m1/s1 |
InChI 键 |
ZPWSGIIALWUBNX-WURNFRPNSA-N |
手性 SMILES |
COCCO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=C(N=C32)N)N |
规范 SMILES |
COCCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


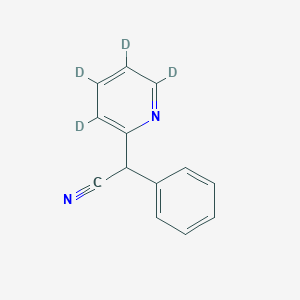
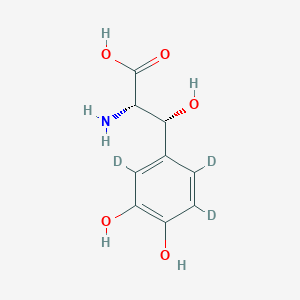
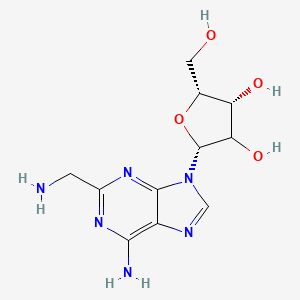
![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)

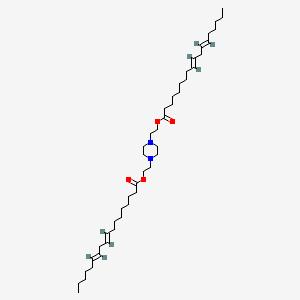
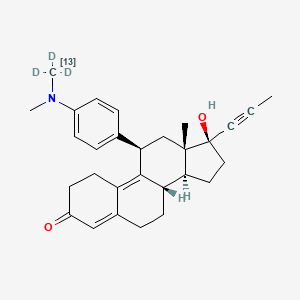
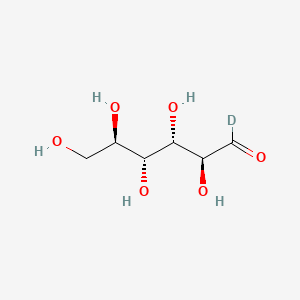
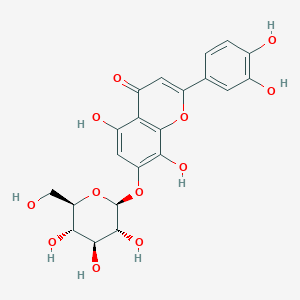
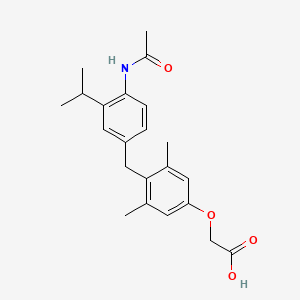
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)

